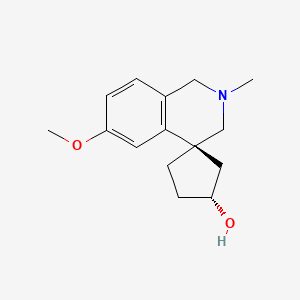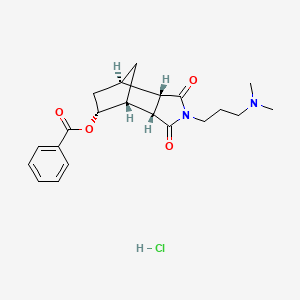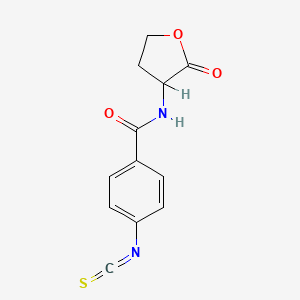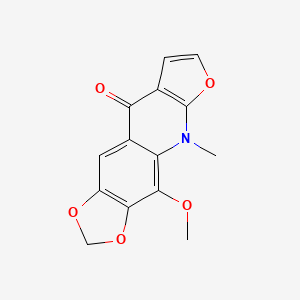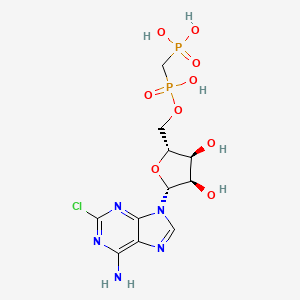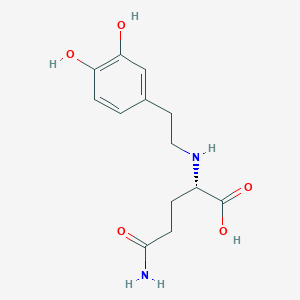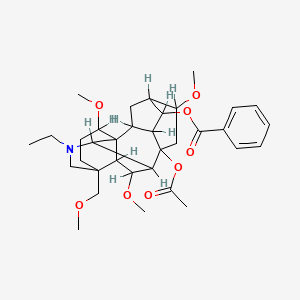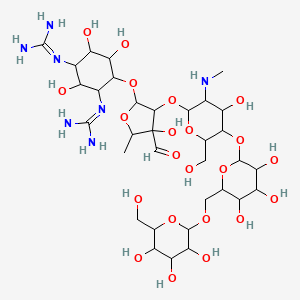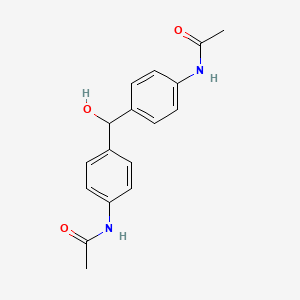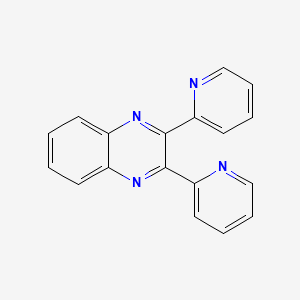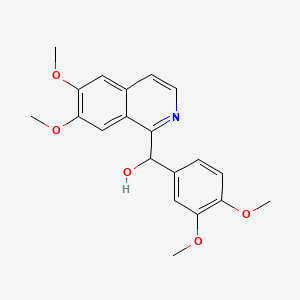
Papaverinol
描述
Papaverinol is a derivative of papaverine, an alkaloid found in the opium poppy It is known for its potential pharmacological activities, including antidiabetic and antiobesity effects
准备方法
Synthetic Routes and Reaction Conditions
Papaverinol can be synthesized through the biotransformation of papaverine using filamentous fungi such as Cunninghamella elegans, Rhodotorula rubra, Penicillium chrysogeneum, and Cunninghamella blackesleeana. The biotransformation involves several reactions, including reduction, demethylation, N-oxidation, oxidation, and hydroxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the biotransformation process used in laboratory settings can be scaled up for industrial applications. The use of microbial biotransformation is advantageous due to its specificity and efficiency in producing desired metabolites.
化学反应分析
Types of Reactions
Papaverinol undergoes various chemical reactions, including:
Oxidation: Conversion to this compound N-oxide.
Reduction: Formation of 3,4-dihydropapaverine.
Demethylation: Production of 7-demethyl papaverine and 6,4’-didemethyl papaverine.
Hydroxylation: Formation of papaverine-3-ol.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Demethylation: Often achieved using reagents like boron tribromide or aluminum chloride.
Hydroxylation: Catalyzed by enzymes or chemical catalysts under specific conditions.
Major Products
The major products formed from these reactions include this compound N-oxide, 3,4-dihydropapaverine, 7-demethyl papaverine, 6,4’-didemethyl papaverine, and papaverine-3-ol .
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
作用机制
Papaverinol exerts its effects through several mechanisms:
Inhibition of Enzymes: This compound and its derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B, α-glucosidase, and pancreatic lipase.
Molecular Targets: These enzymes are involved in metabolic pathways related to diabetes and obesity, making this compound a potential therapeutic agent for these conditions.
Pathways Involved: The inhibition of these enzymes leads to reduced glucose absorption and lipid metabolism, contributing to its antidiabetic and antiobesity effects.
相似化合物的比较
Papaverinol is compared with other derivatives of papaverine, such as:
Papaverine: The parent compound, known for its vasodilatory and antispasmodic effects.
Papaverine-3-ol: A hydroxylated derivative with potential bioactive properties.
Papaverine N-oxide: An oxidized form with distinct pharmacological activities.
Uniqueness
This compound stands out due to its specific enzyme inhibition properties and potential therapeutic applications in metabolic disorders. Its unique biotransformation process and resulting metabolites offer a diverse range of bioactivities compared to other papaverine derivatives.
Similar Compounds
- Papaverine
- Papaverine-3-ol
- Papaverine N-oxide
- 3,4-Dihydropapaverine
- 7-Demethyl Papaverine
- 6,4’-Didemethyl Papaverine
属性
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIJKXUHDFVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964029 | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-76-8 | |
| Record name | α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaverinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


